2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid
Description
2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring
Properties
IUPAC Name |
2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXZOHSYXOQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid
- 2-Amino-3-(3-chloro-5-bromophenyl)propanoic acid
- 2-Amino-3-(3-chloro-5-methylphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl ring can lead to distinct properties compared to other similar compounds.
Biological Activity
2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid, also known as a derivative of propanoic acid with specific halogen substitutions, has garnered significant attention in pharmacological research due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C9H10ClFNO2
- Molecular Weight : Approximately 227.64 g/mol
- Functional Groups : An amino group, a carboxylic acid group, and a chlorinated fluorinated aromatic ring.
The presence of chlorine and fluorine atoms enhances the compound's reactivity and binding affinity towards various biological targets, particularly neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interactions with:
- Neurotransmitter Receptors : The compound acts as an agonist or antagonist at glutamate receptors, influencing neurotransmission and potentially modulating excitatory signaling pathways in the brain.
- Enzymatic Inhibition : Its structural features allow it to form hydrogen bonds and ionic interactions with enzymes, which may inhibit their activity or alter their function.
Biological Activities
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Neuropharmacology :
- Studies indicate that this compound can selectively bind to specific glutamate receptor subtypes, which may lead to neuroprotective effects or modulation of neurodegenerative processes.
- Research has demonstrated its potential role in treating conditions like epilepsy or neurodegenerative diseases through modulation of excitatory neurotransmission.
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Antitumor Activity :
- In vitro studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the structure have resulted in compounds with IC50 values as low as 0.69 µM against HeLa cells, indicating potent anticancer properties .
- Molecular docking studies suggest that these compounds can effectively interact with cellular targets involved in cancer progression .
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Antimicrobial Properties :
- Preliminary evaluations reveal that compounds with similar halogen substitutions demonstrate antibacterial and antifungal activities against various pathogens, including E. coli and C. albicans . The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.0048 mg/mL .
Case Study 1: Neuroprotective Effects
A study explored the effects of this compound on neuronal cell cultures exposed to excitotoxic agents. The results indicated that the compound significantly reduced cell death compared to controls, suggesting its potential application in neuroprotection.
Case Study 2: Anticancer Activity
In research involving a panel of cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
